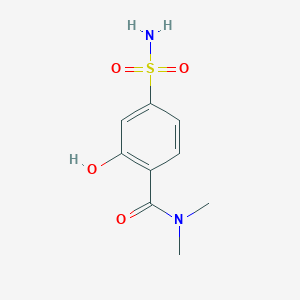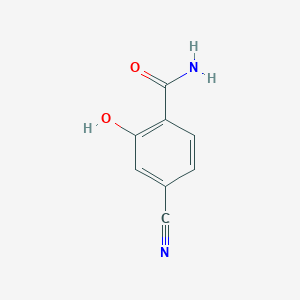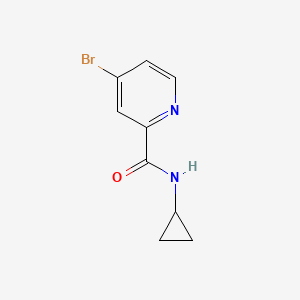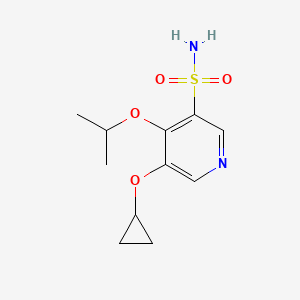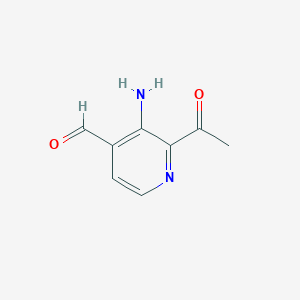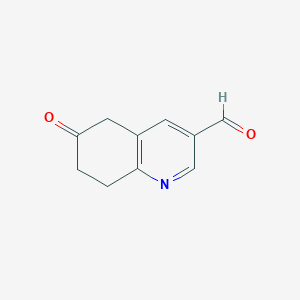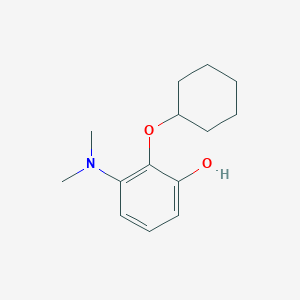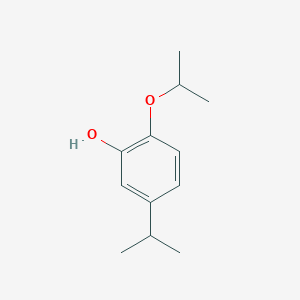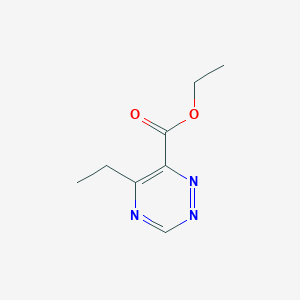
Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate typically involves the reaction of ethyl 2-aminothiophene-3-carboxylate with lithium sulfite to form 3-methylsulfanyl-1,2,4-triazine-6-ol. This intermediate is then reacted with thionyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Ethyl 5-oxo-3-thioxo-2H-1,2,4-triazine-6-carboxylate.
Reduction: Ethyl 5-amino-1,2,4-triazine-6-carboxylate.
Substitution: Various substituted triazine derivatives depending on the reagents used.
科学的研究の応用
Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial growth by binding to the enzyme ribonucleic acid polymerase, thereby disrupting bacterial replication . Additionally, its derivatives have been studied for their neuroprotective and anti-inflammatory properties through the inhibition of endoplasmic reticulum stress and the NF-kB inflammatory pathway .
類似化合物との比較
Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives such as:
Ethyl 5-chloro-3-(methylsulfanyl)-1,2,4-triazine-6-carboxylate: Known for its use as a pesticide intermediate.
Ethyl 5-oxo-3-thioxo-2H-1,2,4-triazine-6-carboxylate: Noted for its antibacterial properties.
Ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate: Studied for its potential in early drug discovery.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications across various scientific disciplines.
特性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
ethyl 5-ethyl-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-3-6-7(8(12)13-4-2)11-10-5-9-6/h5H,3-4H2,1-2H3 |
InChIキー |
XEZOJKTUPJBZIP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=NC=N1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


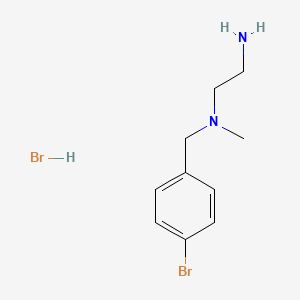
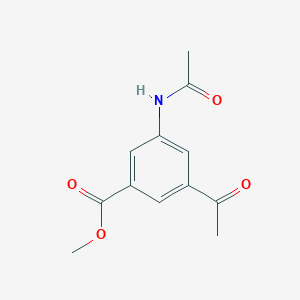
![1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone](/img/structure/B14844048.png)
